Methyl 3-acetyl-4-aminobenzoate Methyl 3-acetyl-4-aminobenzoate
Brand Name: Vulcanchem
CAS No.: 111714-47-7
VCID: VC20872490
InChI: InChI=1S/C10H11NO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,11H2,1-2H3
SMILES: CC(=O)C1=C(C=CC(=C1)C(=O)OC)N
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

Methyl 3-acetyl-4-aminobenzoate

CAS No.: 111714-47-7

Cat. No.: VC20872490

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-acetyl-4-aminobenzoate - 111714-47-7

Specification

CAS No. 111714-47-7
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name methyl 3-acetyl-4-aminobenzoate
Standard InChI InChI=1S/C10H11NO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,11H2,1-2H3
Standard InChI Key UWOWQJXAUBYDTF-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=CC(=C1)C(=O)OC)N
Canonical SMILES CC(=O)C1=C(C=CC(=C1)C(=O)OC)N

Introduction

Chemical Structure and Identification

Methyl 3-acetyl-4-aminobenzoate is an organic compound with a molecular formula of C10H11NO3 and a molecular weight of 193.20 g/mol . This benzoate derivative contains an amine group, an acetyl group, and a methyl ester functionality positioned strategically on a benzene ring. The compound is identified by several unique identifiers that facilitate its recognition in chemical databases and research.

Identifiers and Nomenclature

The following table presents the key identifiers for methyl 3-acetyl-4-aminobenzoate:

Identifier TypeValue
CAS Number111714-47-7
Molecular FormulaC10H11NO3
IUPAC NameMethyl 3-acetyl-4-aminobenzoate
SynonymsBenzoic acid, 3-acetyl-4-amino-, methyl ester (9CI); METHYL 4-AMINO-3-ACETYLBENZOATE
InChIInChI=1S/C10H11NO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,11H2,1-2H3
InChIKeyUWOWQJXAUBYDTF-UHFFFAOYSA-N
SMILESCC(=O)C1=C(C=CC(=C1)C(=O)OC)N
MDL NumberMFCD11656627
European Community (EC) Number894-939-0
DSSTox Substance IDDTXSID70446037
Nikkaji NumberJ725.610H
WikidataQ82264603

Structural Characteristics

The chemical structure of methyl 3-acetyl-4-aminobenzoate features a benzene ring substituted at three positions:

  • Position 1: Amine group (-NH2)

  • Position 2: Acetyl group (-COCH3)

  • Position 4: Methyl carboxylate group (-COOCH3)

This arrangement creates a molecule with distinct electronic and steric properties that influence its reactivity and applications in various chemical processes .

Physicochemical Properties

The physicochemical properties of methyl 3-acetyl-4-aminobenzoate determine its behavior in different environments and its potential applications in chemical synthesis and biological systems.

Physical Properties

Based on computational chemistry data and experimental observations, the physical properties of methyl 3-acetyl-4-aminobenzoate include:

PropertyValue
Molecular Weight193.20 g/mol
Physical StateSolid (at standard conditions)
Storage Conditions4°C, protected from light
Topological Polar Surface Area (TPSA)69.39 Ų
LogP1.258
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Rotatable Bonds2

Spectroscopic Properties

Methyl 3-acetyl-4-aminobenzoate has characteristic spectroscopic properties that aid in its identification and purity assessment. Collision cross-section data from mass spectrometry provides valuable information for analytical applications:

Adductm/zPredicted CCS (Ų)
[M+H]+194.08118140.8
[M+Na]+216.06312151.7
[M+NH4]+211.10772147.7
[M+K]+232.03706147.5
[M-H]-192.06662141.9
[M+Na-2H]-214.04857145.7
[M]+193.07335142.3
[M]-193.07445142.3

Applications and Uses

Research Applications

Methyl 3-acetyl-4-aminobenzoate is primarily used in research and development contexts. The compound is supplied specifically for scientific research purposes under the supervision of technically qualified individuals . Its specific applications include:

  • Use as a building block in the synthesis of more complex molecules, particularly in the development of protein degraders

  • Intermediate in organic synthesis for pharmaceutical development

  • Potential precursor in the development of biologically active compounds

Hazard TypeClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity (single exposure)Category 3, Respiratory system
SpecificationDetails
Purity95-98%
Available QuantitiesTypically 100 mg
Storage Recommendation4°C, protected from light
Shipping ConditionsRoom temperature
Product FamilyProtein Degrader Building Blocks
Research RestrictionsFor professional research use only; not for medical or consumer use

Related Research and Compounds

Structure-Activity Relationships

While specific research on methyl 3-acetyl-4-aminobenzoate is limited in the provided search results, studies on structurally related compounds suggest potential areas for investigation:

Research on methyl 4-aminobenzoate derivatives has revealed interesting structure-activity relationships, particularly regarding their inhibitory effects on glutathione-related enzymes:

  • Compound 1 (methyl 4-amino-3-bromo-5-fluorobenzoate) showed strong inhibition of glutathione reductase with a Ki value of 0.325±0.012 μM

  • Compound 5 (methyl 4-amino-2-nitrobenzoate) demonstrated inhibition of glutathione S-transferase with a Ki value of 92.41±22.26 μM

  • In silico studies indicated that derivatives 4 (methyl 4-amino-2-bromobenzoate) and 6 (methyl 4-amino-2-chlorobenzoate) had the lowest binding energies to GR and GST receptors, respectively

These findings suggest that methyl 3-acetyl-4-aminobenzoate might also possess biochemical activity worth investigating, particularly in relation to glutathione-dependent systems.

Structural Analogues

Several structurally related compounds appear in the research literature:

  • Methyl 3-acetyl-4-isopropoxybenzoate (C13H16O4) - A related compound with an isopropoxy group instead of an amino group

  • Methyl 4-aminobenzoate - A simpler analogue lacking the acetyl group

  • Methyl 3-amino-4-methylbenzoate - A related compound with a methyl group instead of an acetyl group

These structural analogues provide context for understanding the potential reactivity and applications of methyl 3-acetyl-4-aminobenzoate.

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